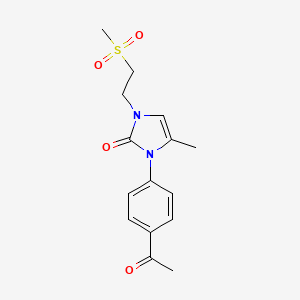
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide, also known as FPAC, is a chemical compound that has been studied for its potential use in scientific research. It is a piperazine derivative that has been synthesized in recent years and has shown promising results in various applications.
作用機序
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide acts as an agonist for the 5-HT1A receptor, which means it activates the receptor and produces a response. The 5-HT1A receptor is involved in the regulation of serotonin, a neurotransmitter that is involved in mood and anxiety. By activating the 5-HT1A receptor, N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide can modulate serotonin levels and potentially have an effect on mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide are still being studied. It has been shown to have a high affinity for the 5-HT1A receptor, but its effects on serotonin levels and other neurotransmitters are not fully understood. N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has also been shown to have low toxicity and minimal side effects in animal studies.
実験室実験の利点と制限
One advantage of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the receptor's function and potential therapeutic targets. N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has also been shown to have low toxicity and minimal side effects, which makes it a safer alternative to other compounds that may have more harmful effects.
One limitation of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide is its specificity for the 5-HT1A receptor, which may limit its use in studying other neurotransmitter systems. N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide also has a short half-life, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide. One direction is to further investigate its potential as a PET imaging agent for the 5-HT1A receptor. Another direction is to study its effects on other neurotransmitter systems and potential therapeutic targets. Additionally, the synthesis of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide could be optimized to produce higher yields and purity.
合成法
The synthesis of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide involves several steps, including the reaction of 4-fluorobenzaldehyde with pyridine-2-carboxylic acid to form 4-(2-pyridyl)benzaldehyde. This intermediate is then reacted with piperazine and acetic anhydride to form N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide. The synthesis of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has been optimized to produce high yields and purity.
科学的研究の応用
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has also been studied for its potential use as a PET imaging agent for the 5-HT1A receptor.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-14-4-6-15(7-5-14)21-18(25)23-11-9-22(10-12-23)17(24)13-16-3-1-2-8-20-16/h1-8H,9-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFRXOXPTRYXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)

![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)







![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)